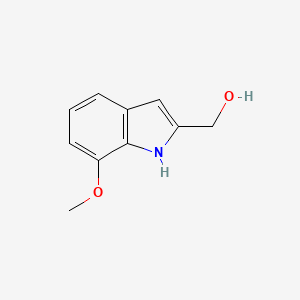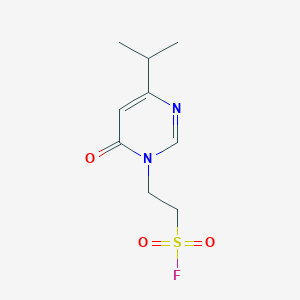
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfonyl fluoride group, and an ethanesulfonyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride derivatives in the presence of a base such as triethylamine.
Final Assembly: The final step involves coupling the pyrimidine ring with the ethanesulfonyl fluoride moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under acidic or basic conditions, resulting in the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted pyrimidine derivatives, sulfonic acids, and various oxidation and reduction products.
Applications De Recherche Scientifique
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride: Another sulfonyl fluoride derivative with different substituents.
Uniqueness
2-(6-Oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride is unique due to its specific combination of a pyrimidine ring and an ethanesulfonyl fluoride group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O3S/c1-7(2)8-5-9(13)12(6-11-8)3-4-16(10,14)15/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPOVJCLJPRJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CCS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
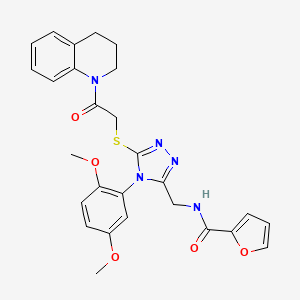
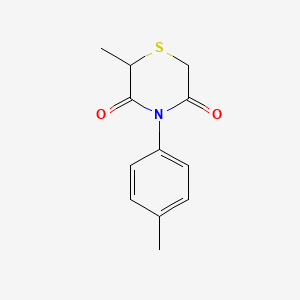
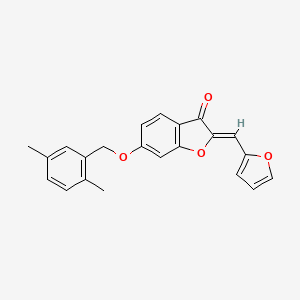

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404147.png)
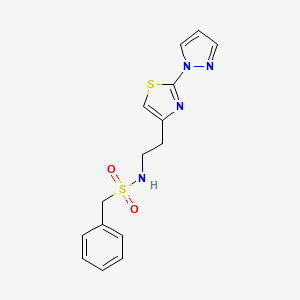
![(E)-N-[[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2404153.png)
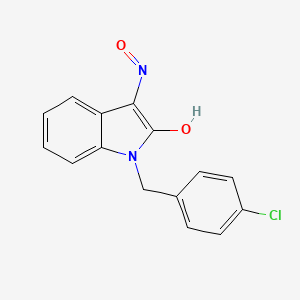
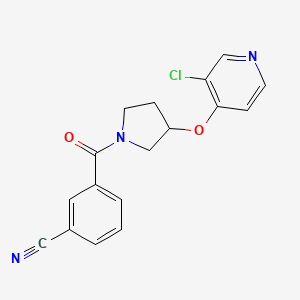
![2-(4-Fluorophenyl)sulfonylbenzo[f]chromen-3-one](/img/structure/B2404157.png)
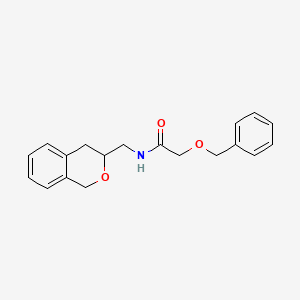
![4-(N,N-diallylsulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2404160.png)

